

# Application Notes and Protocols for Measuring IMM-01 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**IMM-01** is a recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ )-Fc fusion protein designed to target the CD47 receptor on cancer cells.[1][2] The interaction between CD47 and SIRP $\alpha$  on macrophages acts as an innate immune checkpoint, delivering a "don't eat me" signal that prevents phagocytosis of cells expressing CD47.[2][3] By binding to CD47, **IMM-01** effectively blocks this inhibitory signal, thereby enabling macrophages to recognize and eliminate tumor cells.[2][3] Furthermore, the Fc portion of **IMM-01** can engage activating Fcy receptors (FcyRs) on macrophages, providing a secondary "eat me" signal that enhances anti-tumor activity.[2]

Accurate and robust measurement of **IMM-01** receptor occupancy (RO) on target cells is critical throughout the drug development process. RO assays provide essential pharmacodynamic (PD) data to inform on the mechanism of action, establish dose-response relationships, and guide dose selection in preclinical and clinical studies.[1] This document provides detailed protocols for three key laboratory assays to measure **IMM-01** receptor occupancy: a homogeneous cell-based ligand-binding assay, a whole-cell radioligand binding assay, and a Förster Resonance Energy Transfer (FRET)-based assay.

# **Signaling Pathway**

The binding of **IMM-01** to CD47 on a tumor cell blocks the interaction between CD47 and SIRP $\alpha$  on a macrophage. This disruption of the "don't eat me" signal, coupled with the



engagement of the Fc portion of **IMM-01** with Fcy receptors on the macrophage, promotes phagocytosis of the tumor cell.



IMM-01 Mechanism of Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. ascopubs.org [ascopubs.org]
- 2. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring IMM-01 Receptor Occupancy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#laboratory-assays-for-measuring-imm-01-receptor-occupancy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com